![molecular formula C11H14N2O B1284519 2-(4-Aminophenyl)-N-cyclopropylacetamide CAS No. 926205-00-7](/img/structure/B1284519.png)
2-(4-Aminophenyl)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Aminophenyl)-N-cyclopropylacetamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, structure, and potential applications, which can provide insights into the analysis of similar compounds. For instance, the synthesis and structure-activity relationships of N-(4-amino-2-butynyl)acetamide derivatives are explored in the context of their potential as agents for the treatment of overactive detrusor . Another study focuses on the synthesis and molecular docking analysis of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which shares a similar aminophenyl moiety . These studies can provide a foundational understanding of the chemical behavior and potential applications of 2-(4-Aminophenyl)-N-cyclopropylacetamide.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic amino acids or other starting materials. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound containing a cyclopropyl moiety similar to the one in 2-(4-Aminophenyl)-N-cyclopropylacetamide, was prepared from L-serine and demonstrated reactivity in Michael additions and Diels–Alder reactions . This suggests that the synthesis of 2-(4-Aminophenyl)-N-cyclopropylacetamide could potentially involve similar strategies, utilizing cyclopropyl-containing building blocks and amino derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Aminophenyl)-N-cyclopropylacetamide has been elucidated using various spectroscopic techniques. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using direct methods and refined by full matrix least-squares procedures, revealing intermolecular hydrogen bonds and intramolecular interactions . These techniques could be applied to determine the molecular structure of 2-(4-Aminophenyl)-N-cyclopropylacetamide and understand its conformational properties.
Chemical Reactions Analysis
The reactivity of compounds containing aminophenyl and cyclopropyl groups has been demonstrated in various chemical reactions. The versatility of these compounds as building blocks for amino acids and peptidomimetics suggests that 2-(4-Aminophenyl)-N-cyclopropylacetamide could also participate in a range of chemical transformations, potentially leading to new derivatives with biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated through spectroscopic and quantum chemical studies. For example, the vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were studied to understand the influence of the methyl group on the amide group frequencies . Similar studies could be conducted on 2-(4-Aminophenyl)-N-cyclopropylacetamide to determine its thermodynamic stability, reactivity, and other relevant physical and chemical properties.
Scientific Research Applications
Bioactive Conformation Investigation
The cyclopropyl group in compounds like 2-(4-Aminophenyl)-N-cyclopropylacetamide plays a significant role in restricting the conformation of biologically active compounds, which is crucial for improving activity and investigating bioactive conformations. For instance, the conformational restriction strategy using the cyclopropylic strain was explored to understand the bioactive conformation of histamine H3 receptor antagonists, highlighting the importance of conformational control in enhancing the specificity and effectiveness of drug interactions with target receptors (Watanabe et al., 2010).
Synthesis and Structural Analysis
The cyclopropane structure is effectively utilized in synthesizing compounds with a focus on controlling their conformation. This approach allows for the creation of chiral cyclopropanes with differentially functionalized carbon substituents, offering a versatile intermediate for synthesizing various compounds. The significance of this method is underscored in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring plays a pivotal role in determining the bioactive conformation and enhancing the specificity of the interactions with biological targets (Kazuta et al., 2002).
Application in Drug Metabolism and Prodrug Development
In drug development, the modification of drug molecules to improve their properties is a critical step. The conjugation of amino acid to the primary amine function of compounds like 2-(4-Aminophenyl)-N-cyclopropylacetamide has been used to overcome limitations posed by drug lipophilicity. This modification leads to the creation of water-soluble, chemically stable prodrugs that can revert to their parent amine effectively, showing potential for clinical evaluation due to manageable side effects and sustained plasma concentrations (Bradshaw et al., 2002).
Conformational Restriction in Receptor Antagonism
The concept of conformational restriction is not only applicable in understanding the bioactive conformation but also in developing receptor antagonists. By controlling the conformation of the cyclopropane structure, researchers can design potent antagonists for specific receptors. This approach has led to the development of selective ligands for histamine receptors, illustrating the potential of conformational control in enhancing the specificity and effectiveness of therapeutic agents (Watanabe et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as substituted benzothiazoles bearing semicarbazone and thiosemicarbazone moieties, have been found to exhibit potent antibacterial activity against both gram-positive and gram-negative strains
Mode of Action
Related compounds have been suggested to exert their antimicrobial effects through a dual mechanism involving membrane perturbation and intracellular interactions . This could potentially involve disruption of the bacterial cell membrane, leading to leakage of cellular contents, as well as interference with critical intracellular processes, such as DNA replication or protein synthesis .
Pharmacokinetics
Amino acid conjugation has been used with similar compounds to overcome limitations posed by drug lipophilicity . These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in vivo .
Result of Action
Based on the potential antimicrobial activity of related compounds, it may lead to bacterial cell death through disruption of the cell membrane and interference with critical intracellular processes .
properties
IUPAC Name |
2-(4-aminophenyl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWCNHOPDDPPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588218 |
Source
|
Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
926205-00-7 |
Source
|
Record name | 2-(4-Aminophenyl)-N-cyclopropylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.